molecular formula C13H8Br2S B14519211 3-Bromo-2-(bromomethyl)naphtho[1,2-B]thiophene CAS No. 62615-52-5

3-Bromo-2-(bromomethyl)naphtho[1,2-B]thiophene

Cat. No.: B14519211
CAS No.: 62615-52-5
M. Wt: 356.08 g/mol
InChI Key: HQCWQRHITBAPDP-UHFFFAOYSA-N
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Description

3-Bromo-2-(bromomethyl)naphtho[1,2-B]thiophene is a compound that belongs to the class of polycyclic aromatic hydrocarbons containing sulfur. This compound is characterized by the presence of a bromine atom at the third position and a bromomethyl group at the second position on the naphtho[1,2-B]thiophene ring system. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(bromomethyl)naphtho[1,2-B]thiophene typically involves a series of steps starting from commercially available materialsThe reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as copper-catalyzed cross-coupling reactions. These methods are designed to minimize redox reactions and optimize yield .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(bromomethyl)naphtho[1,2-B]thiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Bromo-2-(bromomethyl)naphtho[1,2-B]thiophene involves its interaction with various molecular targets. The bromine atoms and the bromomethyl group can participate in electrophilic aromatic substitution reactions, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce new functional groups onto the naphtho[1,2-B]thiophene scaffold .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-(bromomethyl)naphtho[1,2-B]thiophene is unique due to its polycyclic structure and the presence of both bromine and bromomethyl groups. This combination of features provides a versatile platform for further functionalization and applications in various fields .

Properties

CAS No.

62615-52-5

Molecular Formula

C13H8Br2S

Molecular Weight

356.08 g/mol

IUPAC Name

3-bromo-2-(bromomethyl)benzo[g][1]benzothiole

InChI

InChI=1S/C13H8Br2S/c14-7-11-12(15)10-6-5-8-3-1-2-4-9(8)13(10)16-11/h1-6H,7H2

InChI Key

HQCWQRHITBAPDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC(=C3Br)CBr

Origin of Product

United States

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